Gp91 ds-tat is a synthetic peptide that serves as a selective inhibitor of the NADPH oxidase enzyme, particularly the NOX2 isoform. This compound is derived from a combination of sequences from the HIV-1 transactivator of transcription protein (Tat) and the gp91phox subunit of NADPH oxidase. It has gained attention for its role in modulating oxidative stress and its potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.
Gp91 ds-tat is synthesized using solid-phase peptide synthesis methods, which allow for the sequential addition of amino acids to form the peptide chain. The process typically employs protected amino acids and coupling reagents such as HBTU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide), along with deprotection agents like TFA (trifluoroacetic acid) to yield the final product in a purified form through high-performance liquid chromatography (HPLC) .
Gp91 ds-tat can be classified as a bioactive peptide and a pharmacological agent due to its specific inhibitory action on NADPH oxidase. This classification highlights its relevance in biochemical research and potential clinical applications.
The synthesis of gp91 ds-tat primarily utilizes solid-phase peptide synthesis, a widely adopted technique in peptide chemistry. This method involves:
The molecular structure of gp91 ds-tat consists of a sequence derived from the gp91phox subunit linked to the Tat protein. Its full chemical formula is represented as , with an InChI key of XSOIEAKWPXDKLM-OALAUQGLSA-N. The structure features multiple functional groups typical of peptides, including amine (–NH2) and carboxylic acid (–COOH) groups that facilitate interactions with target proteins .
Gp91 ds-tat primarily undergoes reactions related to peptide bond formation and cleavage during its synthesis. As a peptide, it does not typically engage in oxidation-reduction reactions or substitution reactions due to its stable structure.
Gp91 ds-tat exerts its biological effects by selectively binding to the gp91phox subunit of NADPH oxidase, thereby inhibiting the assembly of the active enzyme complex. This inhibition results in decreased production of reactive oxygen species, which play significant roles in oxidative stress-related pathologies such as cardiovascular diseases and neurodegenerative disorders .
The mechanism involves:
Relevant data includes:
Gp91 ds-tat has diverse applications in scientific research:
gp91 ds-tat functions as a highly specific competitive inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2) assembly. This chimeric peptide incorporates a 9-amino acid sequence (Cys-Ser-Thr-Arg-Ile-Arg-Arg-Gln-Leu; CSTRIRRQL) derived from the cytosolic B-loop region (residues 86–102) of the gp91phox (NOX2) subunit. This region constitutes the docking site for the Src homology 3 (SH3) domains of the cytosolic organizer protein p47phox. During oxidase activation, p47phox translocation requires binding between its SH3 domain and the polyproline-rich region (PPR) of gp91phox. gp91 ds-tat competitively occupies the p47phox SH3 binding site, thereby blocking molecular interactions essential for the membrane translocation of cytosolic subunits [1] [7] [8].
The inhibitory efficacy of gp91 ds-tat was demonstrated through in vitro reconstitution assays, where it suppressed superoxide production in a dose-dependent manner (IC₅₀ ≈ 5–10 μM). Crucially, scrambled control peptides showed no inhibitory activity, confirming sequence specificity [3] [5]. In primary neuronal cultures, gp91 ds-tat (5 μM) reduced NADPH oxidase activity by >70% within 1 hour of treatment [1].
Table 1: Competitive Inhibition Profile of gp91 ds-tat
Assay System | Concentration | NADPH Oxidase Inhibition | Reference |
---|---|---|---|
Cell-free reconstitution | 10 μM | 85% reduction in O₂⁻ production | [8] |
Primary microglia | 5 μM | 75–80% reduction | [5] |
Macrophages (gp91phox⁺/⁺) | 20 μM | 70% reduction | [5] |
The molecular basis of gp91 ds-tat’s action centers on disrupting protein-protein interactions between the membrane-bound cytochrome b₅₅₈ (gp91phox-p22phox heterodimer) and cytosolic p47phox. Site-directed mutagenesis studies identified Arg⁹¹ and Arg⁹² within the gp91phox B-loop as critical residues for p47phox binding. Substitution of these residues (e.g., R91E/R92E) abolished NADPH oxidase activity by impairing cytosolic subunit translocation [7]. gp91 ds-tat mimics this domain, sterically hindering the p47phox SH3 domain from engaging endogenous gp91phox [1] [8].
Biophysical analyses, including surface plasmon resonance, confirm high-affinity binding (KD ≈ 0.5–1 μM) between gp91 ds-tat and the p47phox SH3 domain. This interaction prevents the conformational unmasking of p47phox required for its association with gp91phox during oxidase assembly [7] [8].
Table 2: Functional Consequences of gp91phox B-Loop Mutations
Mutation | Superoxide Production | p47phox Translocation | Effect of gp91 ds-tat |
---|---|---|---|
Wild-type | 100% | Normal | Full inhibition |
R91E | 25% | Impaired | No additional effect |
R92E | 30% | Impaired | No additional effect |
R91E/R92E | <5% | Abolished | No effect |
The inhibitory sequence CSTRIRRQL in gp91 ds-tat exhibits high specificity for NOX2 due to unique electrostatic and structural features within the gp91phox B-loop. This region forms an amphipathic helix rich in positively charged residues (Arg/Lys), complementary to the acidic surface of the p47phox SH3 domain. Structural modeling indicates ionic interactions between Arg⁹¹/Arg⁹² of the peptide and Glu¹⁹⁹/Glu²⁰⁶ of p47phox [7] [8].
Notably, this sequence shows minimal homology to analogous regions in other NADPH oxidase isoforms (e.g., NOX1, NOX4). For instance, NOX4 lacks a conserved polybasic region and does not require p47phox for activation, explaining gp91 ds-tat’s selectivity for NOX2 over other isoforms [8] [10].
The carboxyl-terminal domain of gp91 ds-tat contains the human immunodeficiency virus-transactivator of transcription (HIV-Tat) protein transduction domain (residues 47–57: Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg; YGRKKRRQRRR). This cationic, arginine-rich sequence enables rapid cellular internalization via lipid raft-mediated endocytosis and direct membrane translocation [3] [5] [6].
Confocal microscopy studies demonstrate that fluorescein-labeled gp91 ds-tat enters microglia and neurons within 5–15 minutes. Internalization is energy-dependent and inhibited by heparin sulfate (a proteoglycan competitor), confirming involvement of cell-surface glycosaminoglycans in the uptake mechanism [5]. The HIV-Tat domain enhances intracellular concentrations by >20-fold compared to the gp91phox-derived sequence alone [6] [9].
The inhibition kinetics of gp91 ds-tat are characterized by rapid onset and sustained duration. In primary cortical neurons, maximal suppression (≥80%) of NADPH oxidase activity occurs within 60 minutes of exposure. Inhibition persists for 6–8 hours post-washout, attributable to intracellular retention of the peptide [1] [4].
Table 3: Temporal Dynamics of NADPH Oxidase Inhibition
Experimental Model | Time to Maximal Inhibition | Duration of Effect | Reference |
---|---|---|---|
Primary neurons (in vitro) | 60 minutes | 6–8 hours | [1] |
Podocytes (in vitro) | 45 minutes | >6 hours | [4] |
Macrophages (in vitro) | 30 minutes | 4–6 hours | [5] |
Epileptic rat hippocampus (in vivo) | 1 hour (post-infusion) | 24 hours | [1] |
In vivo, continuous intracerebroventricular infusion in kainic acid-induced epileptic rats significantly reduced seizure frequency within 24 hours. This correlated with decreased hippocampal superoxide levels and diminished p47phox-gp91phox colocalization, confirming sustained disruption of oxidase assembly [1]. The temporal efficacy aligns with the pharmacokinetics of HIV-Tat-mediated delivery, where cellular uptake precedes competitive inhibition by 15–30 minutes [4] [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: